2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone
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Overview
Description
2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone is a complex organic compound featuring a benzimidazole moiety linked to a pyrrolidine ring, which is further substituted with a fluoropyrimidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone typically involves multiple steps:
Formation of the Benzimidazole Core: The benzimidazole ring can be synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions involving amines and carbonyl compounds.
Fluoropyrimidine Introduction: The fluoropyrimidine group can be introduced through nucleophilic substitution reactions, where a fluorine atom is substituted onto a pyrimidine ring.
Final Coupling: The final step involves coupling the benzimidazole and pyrrolidine intermediates, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzimidazole and pyrrolidine rings.
Reduction: Reduction reactions can modify the functional groups attached to the rings, potentially altering the compound’s activity.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially on the fluoropyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents such as sodium hydride (NaH) and various halides can facilitate substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups onto the pyrimidine ring.
Scientific Research Applications
Chemistry
Biology
Biologically, the compound may interact with specific enzymes or receptors, making it a candidate for drug development. Its structure suggests potential activity against certain biological targets.
Medicine
In medicine, 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone could be explored for its therapeutic potential, possibly as an anti-cancer or anti-infective agent.
Industry
Industrially, the compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. Generally, it could bind to enzymes or receptors, inhibiting or modulating their activity. The benzimidazole moiety is known for its ability to interact with DNA and proteins, while the fluoropyrimidine group might enhance its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(1H-benzo[d]imidazol-1-yl)-1-(3-pyrrolidin-1-yl)ethanone: Lacks the fluoropyrimidine group, potentially reducing its biological activity.
1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)-2-phenylethanone: Similar structure but with a phenyl group instead of benzimidazole, which might alter its interaction with biological targets.
Uniqueness
The unique combination of benzimidazole, pyrrolidine, and fluoropyrimidine groups in 2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-fluoropyrimidin-2-yl)oxy)pyrrolidin-1-yl)ethanone likely contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-(benzimidazol-1-yl)-1-[3-(5-fluoropyrimidin-2-yl)oxypyrrolidin-1-yl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN5O2/c18-12-7-19-17(20-8-12)25-13-5-6-22(9-13)16(24)10-23-11-21-14-3-1-2-4-15(14)23/h1-4,7-8,11,13H,5-6,9-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWIEBPZVMAWRF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=C(C=N2)F)C(=O)CN3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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